molecular formula C12H13NO2S B1415933 Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 1105195-63-8

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1415933
CAS No.: 1105195-63-8
M. Wt: 235.3 g/mol
InChI Key: KFQRWCOBSLPRKK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a thienyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thienyl rings.

Scientific Research Applications

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-(2-furyl)-1H-pyrrole-3-carboxylate: Similar structure but with a furan ring instead of a thienyl ring.

    Ethyl 2-methyl-4-(2-pyridyl)-1H-pyrrole-3-carboxylate: Contains a pyridine ring in place of the thienyl ring.

    Ethyl 2-methyl-4-(2-phenyl)-1H-pyrrole-3-carboxylate: Features a phenyl ring instead of the thienyl ring.

Uniqueness

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-7-9(11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRWCOBSLPRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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